Cadmium selenate

Description

Properties

IUPAC Name |

cadmium(2+);selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFKXHQTGNWIJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

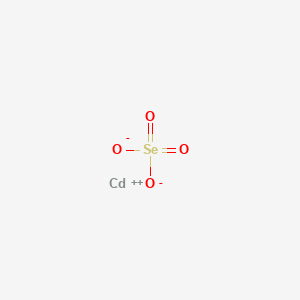

[O-][Se](=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884646 | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-62-5 | |

| Record name | Cadmium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U4HEE3NCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Cadmium Selenate

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of cadmium selenate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this inorganic compound. This document distinguishes between this compound (CdSeO₄) and the more commonly researched cadmium selenide (CdSe), providing data for both where relevant for comparative purposes.

Introduction to this compound

This compound (CdSeO₄) is an inorganic compound, the cadmium salt of selenic acid.[1] It typically exists in hydrated forms, most commonly as a dihydrate (CdSeO₄·2H₂O) and a monohydrate (CdSeO₄·H₂O).[1] Understanding the precise structure and properties of these hydrates is crucial for applications in materials science and for assessing its toxicological profile.

Crystal Structure of this compound

This compound is known to crystallize in different forms depending on its hydration state. The anhydrous form has been identified, but the monohydrate and dihydrate forms are more commonly characterized.[1]

This compound Dihydrate (CdSeO₄·2H₂O): The dihydrate of this compound crystallizes in the orthorhombic system.[1][2]

This compound Monohydrate (CdSeO₄·H₂O): Upon heating to 100 °C, the dihydrate loses one water molecule to form the monohydrate.[1] The monohydrate crystallizes in the monoclinic system.[1][3] The cadmium atom is octahedrally coordinated by four selenate groups and two water molecules.[3] These octahedra are linked by the water molecules to form chains, which are further interconnected by selenate groups and hydrogen bonds to create a three-dimensional structure.[3]

Crystallographic Data

The following table summarizes the crystallographic data for the hydrated forms of this compound.

| Parameter | This compound Monohydrate (CdSeO₄·H₂O) | This compound Dihydrate (CdSeO₄·2H₂O) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c (No. 14)[1][3] | Pbca (No. 61)[1] |

| Lattice Parameters | a = 7.679(2) Å[3] | Not specified in search results |

| b = 7.723(2) Å[3] | ||

| c = 8.207(3) Å[3] | ||

| β = 120.96(4)°[3] | ||

| Cell Volume (V) | 417.37 ų[3] | Not specified in search results |

| Formula Units (Z) | 4[3] | Not specified in search results |

| Calculated Density (Dx) | 3.78 g/cm³[3] | Not specified in search results |

Physicochemical Properties of this compound

The properties of this compound are primarily documented for its hydrated forms.

Summary of Properties

| Property | Value | Notes |

| Chemical Formula | CdSeO₄[1] | |

| Molar Mass | 255.381 g/mol [1] | Anhydrous |

| Appearance | Colorless solid[1] | Dihydrate form |

| Density | 3.62 g/cm³[1] | Dihydrate form |

| Melting Point | 100 °C (decomposes)[1] | Dihydrate loses water to form monohydrate |

| Solubility in Water | 70.5 g/L[1] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of cadmium oxide with selenic acid.[1]

Methodology:

-

Cadmium oxide (CdO) is dissolved in concentrated selenic acid (H₂SeO₄).[1][3]

-

The reaction proceeds according to the following equation: CdO + H₂SeO₄ → CdSeO₄ + H₂O.[1]

-

The resulting product is a mixture of this compound monohydrate and dihydrate.[1]

-

Single crystals for analysis can be obtained from this solution.[3]

Crystallographic Analysis

The crystal structure of this compound monohydrate was determined using single-crystal X-ray diffraction.

Methodology:

-

A single crystal of suitable size (e.g., 0.11 × 0.11 × 0.26 mm) is selected.[3]

-

Data is collected on a diffractometer using a suitable radiation source (e.g., Zr-filtered Mo Kα radiation) at room temperature.[3]

-

The ω-2θ scan technique is employed with variable scan speeds.[3]

-

The collected intensity data is corrected for Lorentz-polarization and absorption effects.[3]

-

The structure is then solved and refined to obtain the final crystallographic parameters.[3]

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound crystals.

Caption: Workflow for this compound Synthesis and Analysis.

Related Compound: Cadmium Selenide (CdSe)

It is important to distinguish this compound from cadmium selenide (CdSe), a well-studied II-VI semiconductor.[4] Cadmium selenide has distinct crystal structures and properties.

Crystal Structure and Properties of Cadmium Selenide

-

Crystal Structures: Cadmium selenide typically crystallizes in the hexagonal wurtzite structure, but cubic sphalerite and rock-salt structures are also known.[4][5]

-

Properties: It is a black to red-black solid with a density of 5.81 g/cm³ and a melting point of approximately 1240 °C.[4] As a semiconductor, it has a direct bandgap of about 1.74 eV, making it useful in various optoelectronic applications.[6]

Safety and Toxicology

Cadmium and its compounds are toxic and are classified as known carcinogens.[4] Selenium compounds can also be toxic in large amounts.[4] Therefore, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area to avoid inhalation of dust.[4]

References

Synthesis and characterization of cadmium selenate

An In-depth Technical Guide to the Synthesis and Characterization of Cadmium Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CdSeO₄) is an inorganic compound composed of cadmium cations (Cd²⁺) and selenate anions (SeO₄²⁻). It exists in anhydrous form as well as in hydrated states, most commonly as a monohydrate and a dihydrate.[1] The dihydrate form presents as a colorless, crystalline solid that is highly soluble in water.[1][2] Due to the presence of cadmium, this compound is toxic and requires careful handling.

This document provides a comprehensive technical overview of the synthesis and characterization of this compound. It includes a representative synthesis protocol based on established aqueous inorganic chemistry, detailed methodologies for key characterization techniques, and a summary of known physicochemical properties.

Synthesis of this compound

The most direct route for synthesizing this compound is through the acid-base reaction of cadmium oxide with selenic acid in an aqueous solution.[1][3] This reaction is an exothermic neutralization process that yields this compound, which can then be isolated as hydrated crystals through controlled evaporation.

Experimental Protocol: Aqueous Synthesis

This protocol describes a representative method for synthesizing hydrated this compound crystals. Safety Precaution: Cadmium oxide is a known carcinogen and is toxic. Selenic acid is highly corrosive and toxic. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials and Reagents:

-

Cadmium Oxide (CdO, 99.5% or higher)

-

Selenic Acid (H₂SeO₄, 40 wt. % in H₂O)

-

Deionized Water

-

Ethanol (for washing)

-

250 mL Beaker

-

Magnetic Stir Plate and Stir Bar

-

Heating Mantle or Hot Plate

-

Crystallizing Dish

-

Büchner Funnel and Filter Paper

-

Vacuum Flask

-

Desiccator

Procedure:

-

Preparation of Selenic Acid Solution: Prepare a diluted solution of selenic acid by slowly adding the required volume of 40 wt. % selenic acid to deionized water.

-

Reaction: Place a magnetic stir bar in the beaker and add the prepared selenic acid solution. Begin stirring and gently heat the solution to approximately 50-60°C.

-

Addition of Cadmium Oxide: Slowly and portion-wise, add a stoichiometric amount of cadmium oxide powder to the warm, stirring selenic acid solution. The reaction is as follows: CdO + H₂SeO₄ → CdSeO₄ + H₂O[1]

-

Dissolution and Reaction Completion: Continue stirring and heating until all the cadmium oxide has dissolved, resulting in a clear, colorless solution. This indicates the reaction is complete.

-

Crystallization: Transfer the hot, clear solution to a crystallizing dish. Allow the solution to cool slowly to room temperature. Cover the dish loosely to allow for slow evaporation of the solvent, which promotes the growth of larger crystals.

-

Isolation: Once a significant amount of colorless crystals has formed, isolate them from the mother liquor by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals by placing them in a desiccator under vacuum at room temperature. The resulting product is typically a mixture of this compound monohydrate and dihydrate.[1]

Characterization of this compound

Characterization is essential to confirm the identity, purity, structure, and thermal stability of the synthesized this compound. The following are standard techniques and representative protocols for analysis.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present and determine their structural properties.

Experimental Protocol:

-

Sample Preparation: Finely grind a small amount (10-50 mg) of the dried this compound crystals into a homogeneous powder using an agate mortar and pestle.

-

Mounting: Mount the powder onto a zero-background sample holder, ensuring the surface is flat and level with the holder's surface.

-

Data Collection:

-

Instrument: Standard Powder X-ray Diffractometer

-

Radiation: Cu Kα (λ = 1.5418 Å)

-

Scan Range (2θ): 10° to 80°

-

Scan Rate: 2°/minute

-

Generator Settings: 40 kV and 40 mA

-

-

Analysis: Compare the resulting diffractogram to known patterns from crystallographic databases (e.g., ICDD) to confirm the phase (anhydrous, monohydrate, or dihydrate). Refine the lattice parameters using appropriate software.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions, such as dehydration.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the this compound powder into an alumina or platinum TGA pan.

-

Data Collection:

-

Instrument: Simultaneous TGA/DSC Analyzer

-

Temperature Range: 25°C to 800°C

-

Heating Rate: 10°C/minute[4]

-

Atmosphere: Flowing Nitrogen (50 mL/min)

-

-

Analysis: Analyze the TGA curve for mass loss steps, which correspond to the loss of water molecules. The DSC curve will show endothermic or exothermic peaks associated with these transitions. The dihydrate is expected to lose water starting around 100°C.[1][2]

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

SEM is used to observe the morphology and size of the crystals, while EDX confirms the elemental composition.

Experimental Protocol:

-

Sample Preparation: Mount a small number of crystals onto an aluminum SEM stub using double-sided carbon tape.

-

Coating: Sputter-coat the sample with a thin layer of gold or palladium to prevent charging under the electron beam.

-

Imaging (SEM):

-

Instrument: Scanning Electron Microscope

-

Accelerating Voltage: 10-20 kV

-

Magnification: Varies (e.g., 500x to 10,000x) to observe overall crystal habit and surface features.

-

-

Elemental Analysis (EDX): Acquire an EDX spectrum from a representative area of the sample to confirm the presence of Cadmium (Cd), Selenium (Se), and Oxygen (O) in the expected ratios.

Vibrational Spectroscopy (FTIR/Raman)

FTIR and Raman spectroscopy are used to identify the vibrational modes of the selenate anion and water molecules within the crystal structure.

Experimental Protocol:

-

Sample Preparation (FTIR): Prepare a KBr pellet by mixing ~1 mg of the sample powder with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

-

Data Collection (FTIR):

-

Instrument: Fourier Transform Infrared Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

-

Data Collection (Raman):

-

Instrument: Raman Spectrometer

-

Excitation Laser: 532 nm or 785 nm

-

Spectral Range: 100-1200 cm⁻¹

-

-

Analysis: Identify the characteristic vibrational modes for the SeO₄²⁻ tetrahedron. The symmetric stretching mode (ν₁) is expected to be very strong in the Raman spectrum around 835 cm⁻¹, while the asymmetric stretching mode (ν₃) appears around 875 cm⁻¹. Bending modes (ν₂ and ν₄) will appear at lower wavenumbers. Water molecule vibrations (stretching and bending) will be visible in the FTIR spectrum.

Data Presentation

Quantitative data for this compound is summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | CdSeO₄ | [1][2] |

| Molar Mass (Anhydrous) | 255.37 g/mol | [2] |

| Appearance (Dihydrate) | Colorless solid | [1][3] |

| Density (Dihydrate) | 3.62 g/cm³ | [1][3] |

| Solubility in Water | 70.5 g/L |[1] |

Table 2: Crystallographic Data for this compound Polymorphs

| Form | Crystal System | Space Group | Lattice Parameters (Å) | Reference(s) |

|---|---|---|---|---|

| Anhydrous | Orthorhombic | Pmn2₁ | a = 6.580, b = 4.9207, c = 4.938 | [5] |

| Monohydrate | Monoclinic | P2₁/c | Not specified in search results | [1][3] |

| Dihydrate | Orthorhombic | Pbca | Not specified in search results |[1][3] |

Table 3: Expected Thermal Decomposition Events (TGA)

| Temperature Range (°C) | Mass Loss Event | Resulting Product | Reference(s) |

|---|---|---|---|

| ~80 - 150 | Dehydration (Loss of H₂O) | Anhydrous CdSeO₄ | [1][2] |

| > 600 (estimated) | Decomposition (Loss of O₂, SeO₂) | Cadmium Oxide (CdO) | (Expected) |

Table 4: Principal Vibrational Modes for the Selenate (SeO₄²⁻) Ion

| Mode | Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|---|

| ν₁ | ~835 | Symmetric Stretch | Raman (strong) |

| ν₂ | ~345 | Symmetric Bend | Raman |

| ν₃ | ~875 | Asymmetric Stretch | IR, Raman |

| ν₄ | ~432 | Asymmetric Bend | IR, Raman |

Note: These are general frequencies for the selenate ion; exact peak positions in crystalline CdSeO₄ may vary due to crystal field effects.

Visualized Workflows

The following diagrams illustrate the logical flow for the synthesis and characterization of this compound.

Caption: Aqueous synthesis workflow for crystalline hydrated this compound.

Caption: Characterization workflow for synthesized this compound powder.

References

An In-depth Technical Guide on the Thermal Decomposition of Cadmium Selenate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cadmium selenate monohydrate (CdSeO₄·H₂O). Due to the limited availability of direct studies on this specific compound, this guide synthesizes information from analogous hydrated metal selenates to project a probable decomposition pathway and characteristics. All quantitative data from related studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided.

Introduction to the Thermal Analysis of Hydrated Metal Selenates

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are pivotal in characterizing the thermal stability and decomposition pathways of hydrated salts. These methods provide critical data on dehydration temperatures, decomposition onsets, and the nature of thermal events (endothermic or exothermic), which are essential for understanding material properties and behavior under thermal stress.

Thermal Decomposition of this compound Monohydrate: An Overview

Direct and detailed experimental data on the thermal decomposition of this compound monohydrate is scarce in publicly accessible literature. However, it is known that this compound dihydrate (CdSeO₄·2H₂O) undergoes dehydration to form the monohydrate at 100°C. The subsequent decomposition of the monohydrate is expected to follow a pattern similar to other divalent metal selenates.

Based on the thermal behavior of analogous compounds, the decomposition of this compound monohydrate is anticipated to proceed through two primary stages:

-

Dehydration: The loss of the remaining water molecule to form anhydrous this compound (CdSeO₄).

-

Decomposition of the Anhydrous Salt: The breakdown of anhydrous this compound into cadmium oxide (CdO) and selenium dioxide (SeO₂), with the potential formation of an intermediate cadmium selenite (CdSeO₃) step.

Quantitative Data from Analogous Hydrated Metal Selenates

To provide a quantitative framework for understanding the potential thermal behavior of this compound monohydrate, the following tables summarize the thermal decomposition data for nickel(II) selenate hexahydrate and copper(II) selenate pentahydrate.

Table 1: Thermal Decomposition Data for Nickel(II) Selenate Hexahydrate (NiSeO₄·6H₂O)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Products |

| Dehydration (to Tetrahydrate) | ~100 | Not Specified | NiSeO₄·4H₂O |

| Further Dehydration | >100 | Not Specified | Anhydrous NiSeO₄ |

| Decomposition of Anhydrous Salt | 510 | Not Specified | NiSeO₃ |

| Final Decomposition | >510 | Not Specified | NiO, SeO₂ |

Table 2: Thermal Decomposition Data for Copper(II) Selenate Pentahydrate (CuSeO₄·5H₂O)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Products |

| Dehydration (3 steps) | Up to 300 | Not Specified | Anhydrous CuSO₄ |

| Decomposition of Anhydrous Salt | 480 - 900 | Not Specified | CuO, SeO₂ (and other intermediates) |

Experimental Protocols for Thermal Analysis

The following provides a generalized experimental protocol for conducting Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) on a hydrated metal selenate, based on standard laboratory practices.

Objective: To determine the thermal stability and decomposition pathway of the hydrated metal selenate.

Instrumentation: A simultaneous TGA/DTA instrument.

Experimental Parameters:

-

Sample Preparation: A small amount of the finely ground hydrated salt (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C).

-

-

Data Collection: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Data Analysis:

-

TGA Curve: The TGA curve plots the percentage of mass loss versus temperature. The onset and completion temperatures of each mass loss step are determined, and the percentage of mass loss is calculated to identify the stoichiometry of the evolved gases (e.g., H₂O, SeO₂).

-

DTA Curve: The DTA curve plots the temperature difference (ΔT) versus temperature. Endothermic peaks indicate processes that absorb heat (e.g., dehydration, decomposition), while exothermic peaks indicate heat-releasing processes (e.g., crystallization, oxidation).

Visualizing the Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the proposed logical workflow for the thermal analysis and the probable decomposition pathway of this compound monohydrate.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed thermal decomposition pathway.

An In-Depth Technical Guide to the Preparation of Cadmium Selenate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of cadmium selenate dihydrate (CdSeO₄·2H₂O), a compound of interest in various scientific and developmental fields. This document outlines the primary synthesis methodology, detailed experimental protocols derived from established chemical literature, and relevant physicochemical data.

Introduction

This compound and its hydrated forms are inorganic compounds that have been investigated for their potential applications in materials science and as intermediates in the synthesis of other cadmium-containing materials. The dihydrate form is a stable crystalline solid under specific conditions. This guide focuses on the controlled synthesis of this compound dihydrate, emphasizing a reproducible and well-characterized methodology.

Synthesis Methodology

The most common and established method for the preparation of this compound is the reaction of a cadmium source, such as cadmium oxide (CdO) or cadmium carbonate (CdCO₃), with selenic acid (H₂SeO₄). This acid-base reaction yields this compound, which can then be crystallized from an aqueous solution to obtain the desired dihydrate form. The reaction with cadmium oxide is represented by the following equation:

CdO + H₂SeO₄ + H₂O → CdSeO₄·2H₂O [1]

The key to obtaining the dihydrate is the careful control of the crystallization conditions, particularly the temperature, as this compound can form different hydrates. The reaction product is often a mixture of the monohydrate and dihydrate.[1]

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound dihydrate based on established chemical principles.

Materials:

-

Cadmium oxide (CdO) or Cadmium carbonate (CdCO₃) (high purity)

-

Selenic acid (H₂SeO₄), ~40% solution in water

-

Deionized water

Equipment:

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a stoichiometric amount of cadmium oxide or cadmium carbonate into a glass beaker equipped with a magnetic stir bar.

-

Acid Addition: Slowly and carefully add a 40% aqueous solution of selenic acid to the beaker while stirring continuously. The addition should be done dropwise to control the reaction rate, which can be exothermic. If using cadmium carbonate, effervescence (release of CO₂) will be observed.

-

Neutralization and Dissolution: Continue adding selenic acid until all the cadmium oxide/carbonate has reacted and dissolved, and the solution becomes clear. The final pH of the solution should be near neutral (pH 6-7). This ensures the complete consumption of the starting materials.

-

Concentration: Gently heat the resulting this compound solution on a heating plate to concentrate it. The goal is to achieve a supersaturated solution from which crystals will form upon cooling. Avoid boiling the solution to prevent the formation of anhydrous this compound.

-

Crystallization: Once the solution is sufficiently concentrated, remove it from the heat and allow it to cool slowly to room temperature. To promote the formation of the dihydrate, the crystallization should be carried out at temperatures below 30°C. Seeding the solution with a small crystal of this compound dihydrate can facilitate crystallization.

-

Isolation and Washing: After a significant amount of crystals has formed, isolate them by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the collected crystals of this compound dihydrate. This can be done by air drying, in a desiccator over a suitable drying agent, or in a drying oven at a temperature below 40°C to prevent the loss of water of crystallization.

Quantitative Data

While specific yield and purity data are not extensively reported in readily available literature, the following table summarizes the key physicochemical properties of this compound and its dihydrate.

| Property | Value |

| This compound Dihydrate (CdSeO₄·2H₂O) | |

| CAS Number | 10060-09-0 |

| Molar Mass | 291.40 g/mol |

| Appearance | Colorless, orthorhombic crystals |

| Density | 3.62 g/cm³ |

| Melting Point | Decomposes at 100°C to the monohydrate |

| Solubility in Water | 70.5 g/L at 25°C |

| Anhydrous this compound (CdSeO₄) | |

| CAS Number | 13814-62-5 |

| Molar Mass | 255.37 g/mol |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound dihydrate.

Caption: Experimental workflow for the synthesis of this compound dihydrate.

Logical Relationship of Hydration States

The following diagram shows the relationship between the different hydration states of this compound.

Caption: Relationship between the hydration states of this compound.

References

An In-depth Technical Guide on the Optical Properties of Cadmium Selenide (CdSe) Thin Films

A Note on Cadmium Selenate (CdSeO₄):

Extensive research into the optical properties of thin films has revealed a significant body of work on cadmium selenide (CdSe). However, there is a notable lack of available scientific literature specifically detailing the optical properties of This compound (CdSeO₄) thin films. Cadmium selenide is a II-VI semiconductor, while this compound is a salt composed of cadmium cations (Cd²⁺) and selenate anions (SeO₄²⁻). The difference in their chemical composition and crystal structure leads to vastly different physical and chemical properties. This guide will focus on the well-documented optical properties of cadmium selenide (CdSe) thin films, a topic of great interest to researchers in optoelectronics and material science.

Introduction to Cadmium Selenide (CdSe) Thin Films

Cadmium Selenide (CdSe) is a prominent n-type semiconductor belonging to the II-VI group of materials.[1][2] It possesses a direct band gap, which makes it highly efficient in absorbing and emitting light.[3][4] The bulk band gap of CdSe is approximately 1.74 eV at room temperature.[2][5] CdSe thin films have garnered significant attention due to their potential applications in a wide array of optoelectronic devices, including solar cells, thin-film transistors, photodetectors, and light-emitting diodes.[6][7] The optical and structural properties of these films can be tailored by varying the deposition techniques and synthesis parameters.

Synthesis of Cadmium Selenide Thin Films

Several methods are employed for the synthesis of CdSe thin films, each influencing the resulting film's quality and properties.

2.1. Chemical Bath Deposition (CBD)

CBD is a cost-effective and straightforward method for depositing large-area thin films.[3] It involves the controlled precipitation of CdSe from a chemical bath containing cadmium and selenium precursors.

-

Experimental Protocol:

-

Substrate Preparation: Glass substrates are meticulously cleaned to ensure strong adhesion of the film.[2]

-

Precursor Solution: Cadmium acetate dihydrate [Cd(CH₃COO)₂·2H₂O] is used as the cadmium ion source, and freshly prepared sodium selenosulfate (Na₂SeSO₃) serves as the selenium ion source.[2] Triethanolamine (TEA) is often used as a complexing agent.[2]

-

Deposition: The cleaned substrates are immersed in the chemical bath, which is maintained at a specific temperature (e.g., below 100°C) for a designated duration (e.g., 6 hours).[1]

-

Post-Deposition Treatment: The deposited films are washed with distilled water and can be annealed at various temperatures to improve crystallinity.[2]

-

2.2. Spray Pyrolysis

This technique involves spraying a solution containing the constituent elements of CdSe onto a heated substrate.

-

Experimental Protocol:

-

Solution Preparation: An aqueous solution of cadmium chloride (CdCl₂) and selenourea [(NH₂)₂CSe] is prepared.

-

Deposition: The solution is sprayed onto a heated glass substrate. The substrate temperature is a critical parameter that influences the film's properties.[2]

-

Film Formation: The droplets undergo thermal decomposition upon contact with the hot substrate, resulting in the formation of a CdSe thin film.

-

2.3. Electrodeposition

Electrodeposition is a technique that uses an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode.

-

Experimental Protocol:

-

Electrolytic Bath: An aqueous bath containing cadmium sulfate (CdSO₄) and selenium dioxide (SeO₂) is prepared.[8]

-

Deposition: A conductive substrate (e.g., stainless steel) is used as the cathode, and a direct current is passed through the electrolyte, leading to the deposition of a CdSe thin film.[8]

-

Characterization of CdSe Thin Films

The optical and structural properties of the synthesized CdSe thin films are investigated using various characterization techniques.

-

X-ray Diffraction (XRD): Used to determine the crystal structure (cubic or hexagonal) and crystallite size of the films.[2][3]

-

Scanning Electron Microscopy (SEM): Provides information about the surface morphology and grain structure of the films.[3]

-

Energy Dispersive X-ray Analysis (EDAX): Used to determine the elemental composition of the films.[3]

-

UV-Visible Spectroscopy: Employed to study the optical properties, such as transmittance, absorbance, and optical band gap.[1][2]

Optical Properties of CdSe Thin Films

The optical properties of CdSe thin films are highly dependent on the synthesis method and deposition parameters.

4.1. Transmittance and Absorbance

CdSe thin films typically exhibit high absorbance in the UV and visible regions of the electromagnetic spectrum and higher transmittance in the near-infrared region.[1] The transmittance of the films is influenced by deposition and annealing temperatures.[1]

4.2. Optical Band Gap

The optical band gap (Eg) is a crucial parameter that determines the optoelectronic applications of the material. The band gap of CdSe thin films can be tuned by varying the deposition conditions and post-deposition treatments. For instance, the band gap has been observed to shift from 2.20 to 2.12 eV with a decrease in deposition temperature in some studies.[1] Annealing at higher temperatures can lead to a decrease in the energy band gap.[3] The optical energy gap for CdSe thin films has been reported to be in the range of 1.70–2.59 eV depending on the substrate temperature during deposition.[2]

| Deposition Method | Deposition/Annealing Temperature (°C) | Optical Band Gap (eV) | Reference |

| Chemical Bath Deposition | Deposition Temp: Varies | 2.12 - 2.20 | [1] |

| Chemical Bath Deposition | Room Temperature | 1.82 | [3] |

| Spray Pyrolysis | Substrate Temp: Varies | 1.70 - 2.59 | [2] |

Experimental Workflows and Logical Relationships

Diagram 1: Chemical Bath Deposition Workflow

Caption: Workflow for the synthesis of CdSe thin films via Chemical Bath Deposition.

Diagram 2: Factors Influencing Optical Properties

Caption: Relationship between synthesis parameters and optical properties of CdSe thin films.

Conclusion

Cadmium selenide thin films are a versatile class of materials with tunable optical properties that make them suitable for a wide range of optoelectronic applications. The choice of synthesis method and the careful control of deposition and post-deposition parameters are crucial for tailoring the desired characteristics of the films. Further research into novel synthesis techniques and the influence of doping on the optical properties of CdSe thin films will continue to expand their potential applications in advanced electronic and photonic devices.

References

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. Fabrication of Nanostructured Cadmium Selenide Thin Films for Optoelectronics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fabrication of Nanostructured Cadmium Selenide Thin Films for Optoelectronics Applications [frontiersin.org]

- 4. sapub.org [sapub.org]

- 5. Cadmium selenide - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. joam.inoe.ro [joam.inoe.ro]

Electronic band structure of cadmium selenate

An In-depth Technical Guide to the Electronic Band Structure of Cadmium Selenide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic band structure of cadmium selenide (CdSe), a prominent II-VI semiconductor. Due to a likely typo in the original topic request for "cadmium selenate," this paper focuses on the extensively researched and technologically significant cadmium selenide. This document details its fundamental electronic properties, including crystal structure, band gap, and the nature of its electronic transitions. It summarizes key quantitative data from computational and experimental studies, outlines the methodologies for these investigations, and presents visual representations of the underlying concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may utilize CdSe nanoparticles as biomarkers or in other advanced applications.

Introduction

Cadmium selenide (CdSe) is an inorganic semiconductor with the chemical formula CdSe.[1] It is classified as an n-type semiconductor and is transparent to infrared radiation.[1][2] CdSe has garnered significant research interest due to its versatile applications in optoelectronic devices, including light-emitting diodes, solar cells, photodetectors, and gamma-ray detectors.[2] Its nanoparticles, in particular, are of great interest for their quantum confinement effects, which allow for tunable electronic and optical properties based on their size.[1] This property has made them valuable in biomedical imaging and as fluorescent labels.

Crystal and Electronic Structure

Crystal Structure

Cadmium selenide primarily crystallizes in two forms: the hexagonal wurtzite structure and the cubic zincblende (sphalerite) structure.[2] A rock-salt crystal structure can also be observed under high pressure.[3] The wurtzite form is the most stable and common.[4] The lattice parameters for the wurtzite phase are approximately a = 4.30 Å and c = 7.02 Å, while the zincblende phase has a lattice parameter of about 6.08 Å.[2]

Electronic Band Structure

The electronic band structure of a material describes the ranges of energy that an electron within the solid may have (called energy bands) and ranges of energy that it may not have (called band gaps). In a semiconductor like CdSe, the highest energy band filled with electrons at absolute zero is the valence band, and the lowest empty band is the conduction band. The energy difference between the top of the valence band and the bottom of the conduction band is the band gap (E_g).

CdSe is a direct band gap semiconductor, meaning the minimum energy of the conduction band and the maximum energy of the valence band occur at the same momentum vector (k-vector) in the Brillouin zone.[5][6] This property makes CdSe an efficient material for optoelectronic applications involving light emission and absorption.

The band gap of bulk CdSe is approximately 1.74 eV for the wurtzite phase and 1.68 eV for the zincblende phase at room temperature.[5][7][8] The top of the valence band is primarily formed by the p-orbitals of selenium, while the bottom of the conduction band is mainly composed of the s-orbitals of cadmium.

Quantitative Data on Electronic Properties

The following tables summarize the key electronic and structural parameters of cadmium selenide from various experimental and computational studies.

| Table 1: Crystal Structure and Lattice Parameters of Bulk Cadmium Selenide | |

| Crystal Phase | Lattice Parameters (Å) |

| Wurtzite | a = 4.30, c = 7.02[2] |

| Zincblende | a = 6.08[2] |

| Table 2: Experimental and Calculated Band Gap of Bulk Cadmium Selenide | |

| Crystal Phase | Band Gap (eV) |

| Wurtzite | 1.74 (Experimental)[5][7] |

| Zincblende | 1.68 (Experimental)[2][8] |

| Wurtzite (DFT-LDA) | 0.37 (Calculated)[2] |

| Zincblende (DFT-LDA) | 0.29 (Calculated)[2] |

| Wurtzite (GW Approx.) | 1.85 - 2.01 (Calculated)[2] |

| Zincblende (GW Approx.) | 1.61 - 1.68 (Calculated)[2] |

Experimental and Computational Methodologies

Experimental Protocols

Bulk crystalline CdSe can be prepared using methods like the High-Pressure Vertical Bridgman method or High-Pressure Vertical Zone Melting. For nanoparticle synthesis, a common method involves the arrested precipitation in solution. A typical synthesis involves the high-temperature pyrolysis of organometallic precursors. For example, a cadmium precursor (e.g., cadmium oxide) and a selenium precursor (e.g., selenium powder) are injected into a hot solvent containing capping ligands like trioctylphosphine oxide (TOPO) or trioctylphosphine (TOP). The reaction temperature and time are controlled to achieve the desired nanoparticle size.

UV-Vis spectroscopy is a widely used technique to determine the optical band gap of semiconductors. The sample is irradiated with light of a specific wavelength, and the absorbance or reflectance is measured. The band gap is determined by plotting the square of the absorption coefficient multiplied by the photon energy, (αhν)², against the photon energy (hν) (for a direct band gap semiconductor). The linear portion of the plot is extrapolated to the x-axis to find the band gap energy.

Computational Protocols

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] In the context of CdSe, DFT calculations are used to determine the ground-state properties, such as the crystal structure and the electronic band structure.[9] The local-density approximation (LDA) and generalized gradient approximation (GGA) are common exchange-correlation functionals used. However, these functionals are known to underestimate the band gap of semiconductors.[8][9]

To obtain more accurate band gap values, many-body perturbation theory, such as the GW approximation, is employed.[2] The GW method calculates the self-energy of the electrons, providing a more precise description of the excited-state properties, including the quasiparticle band gap, which is in better agreement with experimental values.[2]

Visualizations

Figure 1: Electronic transitions in Cadmium Selenide.

Figure 2: Workflow for DFT calculation of CdSe.

References

- 1. Cadmium selenide - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 7. Cadmium selenide -325 Mesh particle size, 99.99% trace metals basis, electronic grade | 1306-24-7 [sigmaaldrich.com]

- 8. ijsat.org [ijsat.org]

- 9. Electronic, structural and optical properties of zincblend and wurtizite cadmium selenide (CdSe) using density functional theory and hubbard correction | Physics and Chemistry of Solid State [journals.pnu.edu.ua]

An In-Depth Technical Guide to the Core Differences Between Cadmium Selenate and Cadmium Selenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of cadmium selenate and cadmium selenite, two inorganic compounds that, despite their shared elemental composition of cadmium and selenium, exhibit distinct chemical, physical, and biological properties primarily due to the different oxidation states of selenium. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these differences for applications in their respective fields.

Executive Summary

This compound (CdSeO₄) and cadmium selenite (CdSeO₃) are cadmium salts of selenic acid and selenous acid, respectively. The key distinction lies in the oxidation state of the selenium atom: +6 in the selenate anion (SeO₄²⁻) and +4 in the selenite anion (SeO₃²⁻). This difference in oxidation state profoundly influences their chemical structure, stability, solubility, and biological activity. While both compounds are toxic due to the presence of cadmium, the form of the selenium oxyanion modulates their interaction with biological systems. This guide will dissect these differences through a detailed examination of their properties, synthesis, and biological implications.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of this compound and cadmium selenite is presented below. The data has been compiled from various sources to provide a clear and concise comparison.

| Property | This compound | Cadmium Selenite |

| Chemical Formula | CdSeO₄ | CdSeO₃ |

| Molar Mass | 255.38 g/mol | 239.37 g/mol |

| Selenium Oxidation State | +6 | +4 |

| Appearance | Colorless solid (dihydrate)[1] | Solid[2] |

| Solubility in Water | 70.5 g/L[1] | Insoluble |

| Melting Point | 100 °C (dihydrate decomposes)[1] | Decomposes at high temperatures |

| Density | 3.62 g/cm³ (dihydrate)[1] | No data available |

| Crystal Structure | Dihydrate: Orthorhombic (Pbca)[1]Monohydrate: Monoclinic (P2₁/c)[1] | Anhydrous: Orthorhombic and Monoclinic forms exist[2] |

Structural Differences

The difference in the oxidation state and coordination of the selenium atom leads to distinct crystal structures for this compound and cadmium selenite.

This compound: this compound is commonly found in its dihydrate and monohydrate forms.

-

Dihydrate (CdSeO₄·2H₂O): It has an orthorhombic crystal structure with the space group Pbca.[1]

-

Monohydrate (CdSeO₄·H₂O): This form crystallizes in the monoclinic system with the space group P2₁/c.[1] In the monohydrate structure, the cadmium atom is octahedrally coordinated by four oxygen atoms from four different selenate groups and two water molecules. These octahedra are linked by the selenate groups and hydrogen bonds to form a three-dimensional network.

Cadmium Selenite: Anhydrous cadmium selenite can exist in at least two polymorphic forms:

-

Orthorhombic (oP20): In this structure, the cadmium atom is octahedrally coordinated to six oxygen atoms.[2]

-

Monoclinic (mP40): The coordination of the cadmium atom in this form is a trigonal prism.[2]

A related compound, cadmium selenite chloride (Cd₄(SeO₃)₂OCl₂), has an orthorhombic crystal structure and is stable up to 500°C.[3]

The structural differences can be visualized through their coordination polyhedra.

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of this compound and cadmium selenite are crucial for researchers. Below are representative protocols.

Synthesis of this compound

This compound can be prepared by the reaction of a cadmium salt with selenic acid.[1][4]

Protocol:

-

Reactants: Cadmium oxide (CdO) and selenic acid (H₂SeO₄).

-

Procedure:

-

In a fume hood, dissolve a stoichiometric amount of cadmium oxide in concentrated selenic acid with gentle heating and stirring. The reaction is as follows: CdO + H₂SeO₄ → CdSeO₄ + H₂O

-

Continue stirring until the cadmium oxide is completely dissolved.

-

Allow the solution to cool slowly at room temperature.

-

Crystals of this compound hydrate (a mixture of monohydrate and dihydrate) will precipitate out of the solution.[1][4]

-

Separate the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water and then with a suitable solvent like ethanol to facilitate drying.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Synthesis of Cadmium Selenite

The synthesis of pure cadmium selenite can be achieved by the reaction of a soluble cadmium salt with selenious acid or a soluble selenite salt.

Protocol:

-

Reactants: Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) and selenious acid (H₂SeO₃).

-

Procedure:

-

Prepare an aqueous solution of cadmium nitrate.

-

Prepare a separate aqueous solution of selenious acid.

-

Slowly add the selenious acid solution to the cadmium nitrate solution with constant stirring. A white precipitate of cadmium selenite will form. The reaction is as follows: Cd(NO₃)₂ + H₂SeO₃ → CdSeO₃(s) + 2HNO₃

-

Continue stirring for a period to ensure complete precipitation.

-

Isolate the precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Dry the resulting cadmium selenite powder in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

-

Biological Activity and Signaling Pathways

The biological effects of cadmium compounds are of significant interest in toxicology and drug development. The toxicity is primarily driven by the cadmium ion (Cd²⁺), which can generate reactive oxygen species (ROS), interfere with essential metal homeostasis, and induce apoptosis.[5] However, the selenium oxyanion plays a crucial role in modulating this toxicity.

Cadmium Selenite and the Role of Selenite (Se⁴⁺)

Numerous studies have investigated the interaction between cadmium and selenite. Selenite has been shown to have an antagonistic effect on cadmium toxicity.[6][7]

-

Reduction of Oxidative Stress: Selenite can mitigate cadmium-induced oxidative stress by enhancing the activity of antioxidant enzymes like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR).[2][6]

-

Signaling Pathway Modulation:

-

JNK Pathway: Selenite pretreatment has been shown to repress cadmium-induced apoptosis in Leydig TM3 cells by inhibiting the ROS/JNK/c-jun signaling pathway.[6]

-

PI3K/Akt Pathway: In some studies, selenite has been found to restore the PI3K/Akt signaling pathway, which is often impaired by cadmium, thereby reducing mitochondrial toxicity and apoptosis.[8]

-

-

Cadmium Sequestration: It is proposed that selenite can form biologically inert complexes with cadmium, effectively sequestering the toxic metal.[1][2]

This compound and the Role of Selenate (Se⁶⁺)

There is a notable lack of specific toxicological data for this compound in the scientific literature. However, studies comparing the effects of selenite and selenate on cadmium uptake and toxicity in plants provide some insights.

-

Differential Effects on Cadmium Uptake: In studies on pak choi, selenite was found to reduce cadmium accumulation in the shoots, whereas selenate increased it.[9][10] This suggests that the different selenium species have distinct effects on cadmium transport and bioavailability.

-

Different Mechanisms of Action: Selenite and selenate have been shown to inhibit human lymphocyte growth through different mechanisms. Selenite causes cell cycle arrest in the S-phase, while selenate leads to accumulation in the G2 phase.[11] This implies that the cellular pathways affected by these two selenium oxyanions are distinct.

The higher oxidation state and tetrahedral geometry of selenate, as opposed to the pyramidal geometry of selenite, likely lead to different interactions with cellular transporters and enzymes, which in turn would influence the overall biological effect of this compound compared to cadmium selenite.

Comparative Experimental Workflow for Analysis

A robust analytical workflow is essential for the characterization and quantification of this compound and cadmium selenite. The following diagram outlines a general comparative workflow.

Methodologies:

-

Total Cadmium and Selenium Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) following acid digestion of the sample are standard methods for quantifying the total elemental content.

-

Selenium Speciation: To differentiate between selenate and selenite, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS are employed.[12] This allows for the separation and quantification of Se(IV) and Se(VI).

-

Structural Identification: X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and phase purity of the compounds. Raman spectroscopy can provide complementary information on the vibrational modes of the selenate and selenite anions.

-

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the compounds. For instance, TGA can reveal the loss of water of hydration and the decomposition temperatures.

Applications in Research and Drug Development

While the high toxicity of cadmium limits the direct therapeutic applications of both compounds, their distinct properties are relevant in several research contexts:

-

Toxicology Research: The differential toxicity and biological effects of this compound and cadmium selenite can be exploited to study the mechanisms of cadmium toxicity and the protective roles of different selenium species.

-

Drug Development: As selenium compounds are investigated for their anticancer properties, understanding the cellular uptake and metabolic pathways of selenate and selenite in the context of a cadmium carrier could inform the design of novel drug delivery systems. However, the inherent toxicity of cadmium is a major hurdle.

-

Nanoparticle Synthesis: Cadmium selenite can serve as a precursor for the synthesis of cadmium selenide (CdSe) quantum dots, which have applications in bio-imaging and diagnostics.

Conclusion

The core differences between this compound and cadmium selenite stem from the +6 and +4 oxidation states of selenium, respectively. These differences manifest in their chemical formulas, crystal structures, physical properties such as solubility, and, most importantly, their biological activities. Cadmium selenite, or more broadly the selenite ion, has shown a capacity to mitigate cadmium-induced toxicity through various cellular mechanisms. In contrast, the biological profile of this compound is less understood, but available data suggests it may interact with biological systems differently than its selenite counterpart. For researchers and professionals in drug development, a thorough understanding of these distinctions is paramount for accurate interpretation of experimental data and for exploring any potential, albeit limited, applications of these compounds. Further research is warranted to fully elucidate the toxicological profile of this compound and to further explore the mechanistic details of the cadmium-selenite interaction.

References

- 1. The Role of Selenium in Arsenic and Cadmium Toxicity: an Updated Review of Scientific Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of Heavy Metals (Cadmium and Selenium) in an Experimental Study on Goldfish: Hematobiochemical Changes and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Crystal Structure and Thermal Decomposition of the New Cadmium Selenite Chloride, Cd4(SeO3)2OCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonistic Interaction of Selenium and Cadmium in Human Hepatic Cells Through Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antagonistic Interaction of Selenium and Cadmium in Human Hepatic Cells Through Selenoproteins [frontiersin.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Difference between selenite and selenate in selenium transformation and the regulation of cadmium accumulation in Brassica chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selenite and selenate inhibit human lymphocyte growth via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Cadmium Selenite in Semiconductor Applications

A Note on Terminology: While the topic requested was "cadmium selenate," the vast majority of scientific literature and practical applications in semiconductors focus on cadmium selenide (CdSe) . It is highly probable that "this compound" was a misstatement for "cadmium selenide." This document will proceed with a detailed overview of cadmium selenide for semiconductor applications.

Cadmium selenide (CdSe) is a versatile II-VI semiconductor compound renowned for its applications in various optoelectronic devices.[1] Its prominence stems from a direct bandgap that is tunable with size, particularly at the nanoscale, making it an ideal material for quantum dots, solar cells, photodetectors, and light-emitting diodes (LEDs).[2]

Physicochemical and Semiconductor Properties of Cadmium Selenide

CdSe exhibits physical and electronic properties that are highly advantageous for semiconductor devices.[3] The bulk material has a direct bandgap of approximately 1.74 eV at room temperature.[1][4] This property allows for efficient absorption and emission of light, making it suitable for photovoltaic and light-emitting applications.[4] One of the most significant aspects of CdSe is the quantum confinement effect observed in its nanoparticles (quantum dots).[5] As the size of the CdSe nanoparticles decreases to below 10 nm, the bandgap energy increases, allowing for the precise tuning of its optical and electronic properties.[2][5]

Table 1: General and Semiconductor Properties of Cadmium Selenide

| Property | Value | References |

| Chemical Formula | CdSe | [5] |

| Molar Mass | 191.37 g/mol | [6] |

| Appearance | Black to red-black solid | [5] |

| Density | 5.816 g/cm³ | [6] |

| Melting Point | 1268 °C | [6] |

| Crystal Structure | Wurtzite (hexagonal), Sphalerite (cubic), Rock-salt (cubic) | [5] |

| Bulk Bandgap | ~1.74 eV | [1][4] |

| Semiconductor Type | n-type | [5][7] |

Synthesis of Cadmium Selenide Nanomaterials

The properties of CdSe-based semiconductor devices are highly dependent on the synthesis method of the CdSe nanomaterials. Various techniques are employed to produce CdSe thin films and quantum dots with controlled morphology and size.

Common Synthesis and Deposition Techniques:

-

Chemical Bath Deposition (CBD): A low-cost and scalable method for depositing thin films at temperatures below 100°C.[7][8]

-

Spray Pyrolysis: A technique where a thin film is formed by spraying a solution onto a heated substrate.[9]

-

Electrodeposition: A method that offers control over film thickness by varying deposition time and potential.[10]

-

Thermal Evaporation: A vacuum deposition technique used to create thin films of CdSe.[11]

-

Sonochemical Method: A facile and rapid synthesis method that utilizes ultrasound.[1]

-

High-Temperature Pyrolysis: Often used for the bulk synthesis of quantum dots.[12]

Below is a generalized workflow for the synthesis of CdSe quantum dots via a hot-injection method, a common laboratory-scale technique.

Applications in Semiconductor Devices

The unique properties of CdSe make it a valuable material for a range of semiconductor applications.

-

Solar Cells: CdSe is utilized as an absorber layer in thin-film solar cells due to its high absorption coefficient and tunable bandgap.[2] Research has demonstrated CdSe-based solar cells with varying efficiencies.[13][14]

-

Photodetectors: The high sensitivity of CdSe to light makes it an excellent material for fabricating photodetectors that convert light into electrical signals.[2]

-

Light-Emitting Diodes (LEDs): CdSe quantum dots are used in LEDs for their ability to produce high-quality, narrow-bandwidth light. The emitted color can be tuned by changing the nanoparticle size.[2]

-

Quantum Dots: CdSe is a primary material for quantum dots, which have applications in biological imaging and drug delivery, in addition to electronic devices.[2]

Table 2: Performance Data of CdSe-based Semiconductor Devices

| Device Type | Key Performance Metric | Value | References |

| Solar Cell | Power Conversion Efficiency | 1.88% | [13] |

| Solar Cell | Open-Circuit Voltage | 0.501 V | [13] |

| Solar Cell | Short-Circuit Current | 6.45 mA/cm² | [13] |

| Solar Cell | Fill Factor | 58.1% | [13] |

| Solar Cell (Simulated) | Power Conversion Efficiency | 17.35% (with ZnS buffer layer) | [15] |

| Photodetector (Hybrid Graphene-CdSe) | Responsivity | 1265 A/W | [16] |

| Photodetector (Hybrid Graphene-CdSe) | Detectivity | 3.4 x 10¹⁰ cm·Hz⁰·⁵/W | [16] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the synthesis and fabrication of CdSe-based devices.

Protocol 1: Synthesis of CdSe Quantum Dots via Hot-Injection

This protocol is adapted from procedures for synthesizing CdSe quantum dots for spectroscopic analysis.[12][17][18]

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Oleic acid

-

1-Octadecene

-

Trioctylphosphine (TOP)

-

Three-neck round bottom flask, condenser, heating mantle, thermometer

-

Syringes and needles

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Selenium Precursor Preparation: In a fume hood, dissolve 30 mg of Se powder in a mixture of 5 mL of 1-octadecene and 0.4 mL of trioctylphosphine. Gently heat the mixture until the selenium completely dissolves to form a clear solution. Allow to cool to room temperature.[18]

-

Cadmium Precursor Preparation: In a three-neck flask, combine 13 mg of CdO, 0.6 mL of oleic acid, and 10 mL of 1-octadecene.[18]

-

Synthesis:

-

Heat the cadmium precursor mixture under an inert atmosphere to 225°C until the CdO dissolves and the solution becomes clear.[17][18]

-

Rapidly inject 1 mL of the selenium precursor solution into the hot cadmium precursor solution.[17][18]

-

The injection will cause a temperature drop and the nucleation of CdSe nanocrystals. The solution will change color as the nanocrystals grow.

-

-

Growth and Quenching:

-

Purification: The synthesized quantum dots can be purified by precipitation with a non-solvent (e.g., ethanol) and redispersion in a solvent (e.g., toluene or hexane).

Protocol 2: Fabrication of CdSe Thin Films by Chemical Bath Deposition (CBD)

This protocol describes a general procedure for depositing CdSe thin films on glass substrates.[7][19]

Materials:

-

Cadmium acetate dihydrate [Cd(CH₃COO)₂·2H₂O]

-

Sodium selenosulfate (Na₂SeSO₃) - freshly prepared

-

Ammonia solution (25%)

-

Glass substrates

-

Beakers, magnetic stirrer, water bath

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass substrates with detergent, followed by rinsing with deionized water and ethanol, and then dry them.[19]

-

Precursor Solution Preparation:

-

Prepare a solution of cadmium acetate (e.g., 0.05 M).

-

Slowly add ammonia solution to the cadmium acetate solution while stirring until the initial precipitate redissolves and the solution becomes clear. This forms a cadmium-ammonia complex.[19]

-

Prepare a fresh solution of sodium selenosulfate, which will serve as the source of selenide ions.[19]

-

-

Deposition:

-

Mix the cadmium complex solution and the sodium selenosulfate solution in a beaker.

-

Immerse the cleaned glass substrates vertically into the reaction mixture.

-

Maintain the temperature of the chemical bath at a desired level (e.g., below 100°C) using a water bath for a specific duration (e.g., several hours) to allow for the deposition of a uniform CdSe thin film.[7]

-

-

Post-Deposition Treatment:

-

After deposition, remove the coated substrates from the bath, rinse them with deionized water, and dry them.

-

Annealing the films at elevated temperatures (e.g., 100-400°C) can improve their crystallinity and optical properties.[7]

-

Below is a diagram illustrating the logical relationship in the fabrication of a simple CdSe-based photodetector.

Safety Precautions: Cadmium and selenium compounds are toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.[17][18] Waste materials should be disposed of according to institutional safety guidelines.

References

- 1. digital-library.theiet.org [digital-library.theiet.org]

- 2. universitywafer.com [universitywafer.com]

- 3. shop.nanografi.com [shop.nanografi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cadmium selenide - Wikipedia [en.wikipedia.org]

- 6. Cadmium_selenide [chemeurope.com]

- 7. Fabrication of Nanostructured Cadmium Selenide Thin Films for Optoelectronics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]

- 12. zhao.chem.uconn.edu [zhao.chem.uconn.edu]

- 13. pv-magazine.com [pv-magazine.com]

- 14. A Study of Cadmium Selenide Solar Cells - ProQuest [proquest.com]

- 15. Numerical analysis of efficient cadmium selenide solar cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 16. scholarworks.uark.edu [scholarworks.uark.edu]

- 17. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. naturalspublishing.com [naturalspublishing.com]

Application Notes and Protocols for Cadmium Selenide in Photovoltaic Devices

For Researchers, Scientists, and Professionals in Materials Science and Renewable Energy

Introduction

Cadmium Selenide (CdSe) is a significant II-VI inorganic semiconductor compound with promising applications in the field of photovoltaics.[1] Its properties, including a direct bandgap of approximately 1.7 eV to 1.74 eV, high absorption coefficient in the visible spectrum, and notable thermal and moisture stability, make it an excellent candidate for solar cell fabrication.[2][3] CdSe can be utilized in various forms, such as thin films and quantum dots, to develop efficient photovoltaic devices.[4][5] These materials are particularly promising for use as the top cell in tandem solar cell structures, especially with silicon-based bottom cells.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of Cadmium Selenide and its integration into photovoltaic devices.

Quantitative Data Summary

The performance of Cadmium Selenide based photovoltaic devices varies depending on the fabrication method, device architecture, and post-deposition treatments. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Cadmium Selenide Thin Film Solar Cells

| Device Structure | Deposition Method | Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current Density (mA/cm²) | Fill Factor (%) | Reference |

| SnO₂/CdSe/HTLs/Au | Evaporation | 2.6 | > 0.75 | 6.1 | 56 | [3] |

| FTO/n+CdS/nCdSe/p-organic layer/NiO/ITO | Thermal Evaporation | - | 0.55 | 11 | - | [6][7] |

| Amorphous Silicon p-layer | - | - | 0.70 | 6 | - | [1] |

| ZnO/CdS ETL, PEDOT/CuI HTL | Rapid Thermal Evaporation | 1.88 | 0.501 | 6.45 | 58.1 | [2] |

| Superstrate with P3HT p-heterojunction | Thermal Evaporation | - | 0.82 | - | - | [7] |

Table 2: Properties of Cadmium Selenide Materials for Photovoltaics

| Material Form | Property | Value | Notes | Reference |

| Polycrystalline Thin Film | Optical Bandgap | 1.72 eV | Ideal for tandem structure with silicon | [1] |

| Polycrystalline Thin Film | As-deposited Grain Size | ~300 nm | - | [1] |

| Polycrystalline Thin Film | Grain Size after CdCl₂ Treatment | Increased by a factor of 5 | - | [1] |

| Evaporated Thin Film | As-deposited Grain Size | ~200-500 nm | - | [3] |

| Evaporated Thin Film | Grain Size after CdCl₂ Treatment | Several microns | - | [3] |

| Nanocrystalline Thin Film | Bandgap Range | 1.65 - 1.84 eV | - | [8] |

| Chemically Deposited Thin Film | Bandgap Range | 1.83 - 2.0 eV | Decreases with increasing thickness and substrate temperature | [9] |

| Annealed Chemically Deposited Thin Film | Bandgap | 1.73 eV | Annealed at 400°C | [10] |

Experimental Protocols

Protocol 1: Synthesis of Cadmium Selenide Thin Films via Chemical Bath Deposition (CBD)

This protocol describes the preparation of polycrystalline CdSe thin films using a chemical bath deposition technique.[8][9]

Materials:

-

Cadmium Chloride (CdCl₂) or Cadmium Acetate [(CH₃COO)₂Cd·2H₂O] as the Cd²⁺ ion source[8][9]

-

Sodium Selenosulphite (Na₂SeSO₃) as the Se²⁻ ion source[8][9]

-

Ammonia (NH₃) solution (25%) as a complexing agent[8]

-

Fluorine-doped Tin Oxide (FTO) or Indium Tin Oxide (ITO) coated glass substrates

-

Deionized water

Equipment:

-

Glass beakers

-

Hot plate with magnetic stirrer

-

pH meter

-

Substrate holder

-

Drying oven or furnace for annealing

Procedure:

-

Substrate Cleaning: Thoroughly clean the FTO or ITO coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen.

-

Preparation of Precursor Solutions:

-

Deposition Bath Preparation:

-

In a beaker, take the required volume of the cadmium acetate solution.

-

Slowly add 25% ammonia solution to the cadmium acetate solution while stirring until the solution becomes clear. This forms a cadmium-ammonia complex. The pH of the solution should be around 11.2.[8]

-

Add the freshly prepared sodium selenosulphite solution to the beaker.

-

-

Film Deposition:

-

Immerse the cleaned substrates vertically in the deposition bath using a substrate holder.

-

Maintain the bath at room temperature or a slightly elevated temperature (e.g., below 100°C) for a specific duration to achieve the desired film thickness.[10][11]

-

After deposition, remove the substrates from the bath and rinse them thoroughly with deionized water to remove any loosely adhered particles.

-

-

Annealing:

Protocol 2: Fabrication of a CdSe Thin Film Solar Cell

This protocol outlines the fabrication of a heterojunction solar cell using a CdSe absorber layer. The structure is based on a common configuration: Substrate/Transparent Conducting Oxide (TCO)/n-type layer/CdSe layer/p-type layer/Metal Contact.[1][2]

Materials:

-

CdSe-coated substrate (from Protocol 1)

-

Cadmium Sulfide (CdS) for the n-type layer

-

Amorphous Silicon or a hole transport polymer like PEDOT:PSS for the p-type layer[1][2]

-

Gold (Au) or other suitable metal for the back contact

-

Cadmium Chloride (CdCl₂) for post-deposition treatment

Equipment:

-

Physical Vapor Deposition (PVD) system (e.g., thermal evaporator, sputtering system)

-

Tube furnace for CdCl₂ treatment

-

Masks for defining the active area and metal contacts

Procedure:

-

n-type Layer Deposition (optional but recommended): Deposit a thin layer of Cadmium Sulfide (CdS) onto the TCO-coated substrate. This can be done using techniques like chemical bath deposition or sputtering. CdS often serves as a good n-heterojunction partner for CdSe.[1]

-

CdSe Deposition: Deposit the CdSe thin film on top of the CdS layer using the method described in Protocol 1 or other methods like thermal evaporation.[1]

-

Cadmium Chloride (CdCl₂) Treatment:

-

This is a critical step to enhance the grain size and passivate defects in the CdSe film.[1][3]

-

Treat the CdSe film with a CdCl₂ solution or vapor at an elevated temperature (e.g., 400°C - 500°C) in a tube furnace.[7] This treatment recrystallizes the grains and improves the film's stoichiometry.[1]

-

-

p-type Layer Deposition: Deposit a p-type material to form the p-n heterojunction. This can be an inorganic material like amorphous silicon or a conductive polymer like PEDOT:PSS, which can be deposited via spin coating.[1][2]

-

Back Contact Deposition: Deposit the back metal contact (e.g., Gold) through a mask using thermal evaporation to define the individual cells.[2]

-

Device Characterization: Characterize the fabricated solar cell by measuring its current-voltage (I-V) characteristics under simulated solar illumination (e.g., AM1.5G) to determine the efficiency, open-circuit voltage, short-circuit current, and fill factor.

Visualizations

Cadmium Selenide Thin Film Solar Cell Fabrication Workflow```dot

Caption: A layered diagram showing the typical structure of a Cadmium Selenide heterojunction solar cell.

Safety and Handling

Cadmium compounds are toxic and carcinogenic, and their use requires strict safety protocols. [12][13][14]

-

Handling: Always handle cadmium-containing materials in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Waste Disposal: Dispose of all cadmium-containing waste in clearly labeled, sealed containers according to institutional and national regulations for hazardous waste.

-

Environmental Concerns: While CdSe in a solid, encapsulated solar panel is stable, proper end-of-life recycling and disposal are crucial to prevent environmental contamination. [15][16]

Concluding Remarks

Cadmium Selenide remains a material of significant interest for photovoltaic research due to its favorable optoelectronic properties. [2]While challenges related to improving efficiency and managing the toxicity of cadmium exist, ongoing research into novel device architectures, synthesis methods, and post-deposition treatments continues to advance the potential of CdSe-based solar cells. [6][17]The protocols and data presented here provide a foundation for researchers to explore and contribute to this promising field of renewable energy.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. pv-magazine.com [pv-magazine.com]

- 3. Cadmium Selenide (CdSe) as an Active Absorber Layer for Solar Cells with Voc Approaching 750 mV | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. Cadmium selenide - Wikipedia [en.wikipedia.org]

- 5. Cadmium Selenide Quantum Dots for Solar Cell Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Study of Cadmium Selenide Solar Cells - ProQuest [proquest.com]

- 8. naturalspublishing.com [naturalspublishing.com]